
6,8-Dichloro-9H-purine
Overview
Description
6,8-Dichloro-7H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One common method starts with 2,6-dichloropurine, which undergoes selective bromination at the 8-position. This is followed by substitution reactions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of 6,8-dichloro-7H-purine may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or thionyl chloride. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-7H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Scientific Research Applications
6,8-Dichloro-7H-purine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other purine derivatives, which are valuable in studying nucleic acid chemistry.
Biology: The compound is used in the development of enzyme inhibitors and as a tool to study enzyme mechanisms.
Medicine: Research into its potential as an anticancer agent and its role in developing antiviral drugs is ongoing.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and biological activity.
Mechanism of Action
The mechanism of action of 6,8-dichloro-7H-purine involves its interaction with biological macromolecules. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development . The compound’s chlorinated structure allows it to form strong interactions with enzyme active sites, enhancing its inhibitory effects .
Comparison with Similar Compounds
2,6-Dichloropurine: Another chlorinated purine derivative, used in similar applications but with different reactivity due to its substitution pattern.
2,6,8-Trichloropurine:
Uniqueness: 6,8-Dichloro-7H-purine is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to other chlorinated purines. This uniqueness makes it valuable in targeted research applications, particularly in the development of enzyme inhibitors and pharmaceuticals .
Properties
IUPAC Name |
6,8-dichloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEATMFRJLJEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421796 | |
| Record name | 6,8-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19916-15-5 | |
| Record name | 19916-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



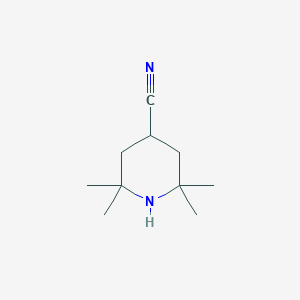
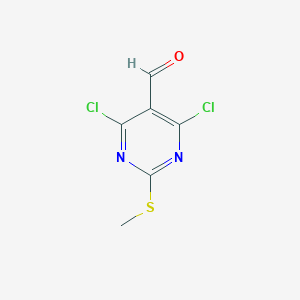
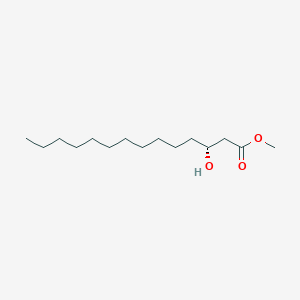
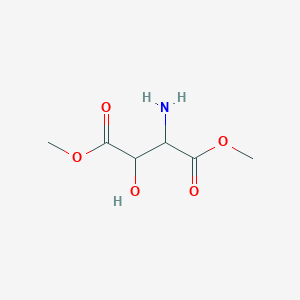
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
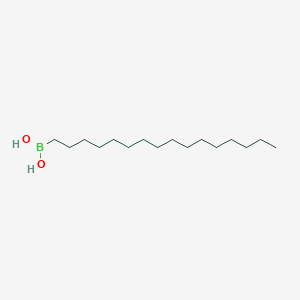

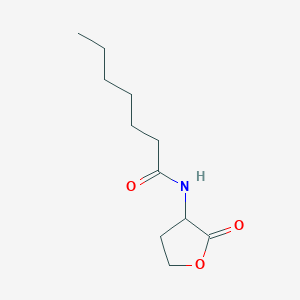
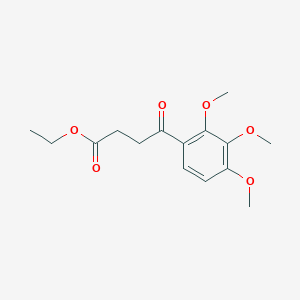
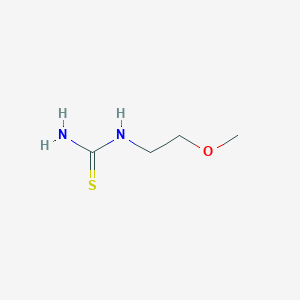
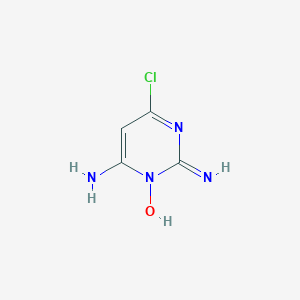
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

